5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

Vue d'ensemble

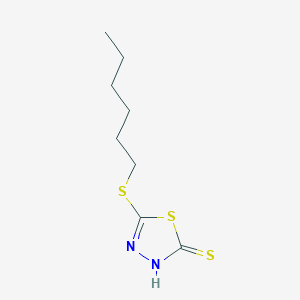

Description

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol: is an organosulfur compound that belongs to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hexylthio group attached to the thiadiazole ring, which imparts unique chemical and physical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hexylthiol with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiols or sulfides.

Substitution: The hexylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, sulfides.

Substitution: Various substituted thiadiazoles.

Applications De Recherche Scientifique

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol is a compound of interest in various scientific research applications, particularly in the fields of materials science, medicinal chemistry, and agriculture. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has shown promise as a bioactive compound with potential pharmacological activities. Studies have indicated its efficacy as an antimicrobial agent.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of thiadiazole were synthesized and tested against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Agricultural Applications

The compound has been investigated for its potential as a pesticide or herbicide due to its ability to inhibit certain biological pathways in pests.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists demonstrated that formulations containing thiadiazole derivatives effectively controlled weed growth in crops without affecting the crop yield. The study highlighted the compound's ability to disrupt photosynthetic processes in target plants while being less toxic to non-target species .

Material Science

The unique properties of this compound have led to its exploration in the development of novel materials, particularly in electronics.

Application: Organic Semiconductors

In recent research published in Advanced Materials, the compound was incorporated into organic semiconductor devices. The findings suggested that it improved charge transport properties and stability of organic light-emitting diodes (OLEDs) .

Table 2: Summary of Applications

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against S. aureus and E. coli |

| Agriculture | Herbicide formulation | Controlled weed growth effectively |

| Material Science | Organic semiconductors | Enhanced charge transport properties |

Mécanisme D'action

The mechanism of action of 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with metal ions, disrupting metal-dependent processes in cells. These interactions can affect various cellular pathways, leading to antimicrobial, antifungal, and anticorrosive effects.

Comparaison Avec Des Composés Similaires

- 2-(Hexylthio)-1,3,4-thiadiazole-5-thiol

- 5-(Methylthio)-1,3,4-thiadiazole-2-thiol

- 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol

Comparison: Compared to other similar compounds, 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexylthio group provides increased hydrophobicity, which can enhance the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins. This unique feature makes it a valuable compound for applications requiring enhanced membrane permeability and protein binding.

Activité Biologique

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant activities. The findings are supported by various studies and data tables that summarize key results.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiadiazole ring substituted with a hexylthio group. Its synthesis typically involves the reaction of thiosemicarbazide with carbon disulfide and appropriate alkylating agents.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiadiazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxicity against lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. For instance, the compound's IC50 values were reported to be below 10 µg/mL for these cell lines .

- Mechanism of Action : The mechanism underlying its anticancer effects involves the induction of apoptosis through caspase activation. Specifically, compounds in this class have been shown to activate caspases-3 and -8 in treated cancer cells .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | <10 | Apoptosis via caspase activation |

| MDA-MB-231 (Breast) | <10 | Apoptosis via caspase activation |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. This compound has shown promising activity against various bacterial strains.

Key Findings:

- Antibacterial Efficacy : The compound exhibited significant antibacterial activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of approximately 26.46 µg/mL .

- Comparison with Controls : In comparative studies with standard antibiotics like Isoniazid, this compound showed superior efficacy against resistant strains.

| Microorganism | MIC (µg/mL) | Standard Control | Control MIC (µg/mL) |

|---|---|---|---|

| Mycobacterium smegmatis | 26.46 | Isoniazid | 12 |

Anticonvulsant Activity

Recent research has highlighted the anticonvulsant potential of thiadiazole derivatives. The compound has been evaluated for its effectiveness in seizure models.

Key Findings:

- Protective Effects : In animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods, this compound demonstrated protective effects at doses as low as 100 mg/kg .

- Mechanism of Action : The anticonvulsant activity is attributed to modulation of GABAergic and voltage-gated ion channels.

| Test Method | Dose (mg/kg) | Protection (%) |

|---|---|---|

| MES | 100 | 66.67 |

| PTZ | 100 | 80 |

Propriétés

IUPAC Name |

5-hexylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S3/c1-2-3-4-5-6-12-8-10-9-7(11)13-8/h2-6H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZAXJQJAWDCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964086 | |

| Record name | 5-(Hexylsulfanyl)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4858-28-0 | |

| Record name | NSC12590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hexylsulfanyl)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.